2-Furancarbonitrile, 5-(3-nitrophenyl)-
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Overview
Description
2-Furancarbonitrile, 5-(3-nitrophenyl)- is an organic compound that belongs to the class of nitriles It is characterized by the presence of a furan ring substituted with a nitrile group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarbonitrile, 5-(3-nitrophenyl)- can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of 2-Furancarbonitrile, 5-(3-nitrophenyl)- may involve the vapor phase ammoxidation of furfural with ammonia over a bismuth molybdate catalyst at high temperatures . This method is efficient for large-scale production and is commonly used in the chemical industry.
Chemical Reactions Analysis
Types of Reactions
2-Furancarbonitrile, 5-(3-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted furans, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Furancarbonitrile, 5-(3-nitrophenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Furancarbonitrile, 5-(3-nitrophenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. Pathways involved may include enzyme inhibition or activation, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-Furonitrile: A simpler compound with a similar furan ring and nitrile group.
5-Nitrofuran-2-carboxylic acid: Contains a nitro group and a carboxylic acid group on the furan ring.
3-Nitrobenzyl cyanide: Features a nitrophenyl group and a nitrile group but lacks the furan ring.
Uniqueness
2-Furancarbonitrile, 5-(3-nitrophenyl)- is unique due to the combination of its furan ring, nitrile group, and nitrophenyl group
Properties
CAS No. |
58158-94-4 |
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Molecular Formula |
C11H6N2O3 |
Molecular Weight |
214.18 g/mol |
IUPAC Name |
5-(3-nitrophenyl)furan-2-carbonitrile |
InChI |
InChI=1S/C11H6N2O3/c12-7-10-4-5-11(16-10)8-2-1-3-9(6-8)13(14)15/h1-6H |
InChI Key |
LPVFWLRZUKSHEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C#N |
Origin of Product |
United States |
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